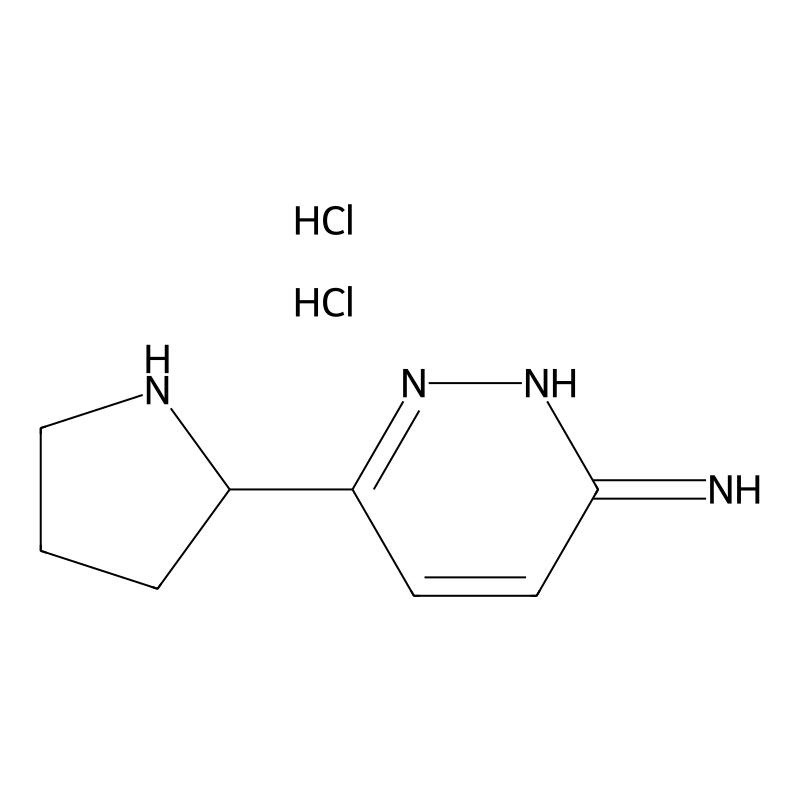

6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridazine ring and a pyrrolidine substituent. Its molecular formula is , and it has a molecular weight of approximately 213.13 g/mol. This compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various applications in medicinal chemistry and pharmacology .

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acid-Base Reactions: As a dihydrochloride salt, it can interact with bases, leading to the formation of free amine forms.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride exhibits significant biological activity, particularly in the realm of pharmacology. It has been investigated for its potential as an inhibitor of specific enzymes and pathways involved in various diseases, including cancer. The compound's ability to selectively inhibit certain protein interactions makes it a candidate for targeted therapies . Research indicates that it may also possess neuroprotective properties, contributing to its therapeutic potential in neurological disorders.

The synthesis of 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride typically involves several steps:

- Formation of the Pyridazine Ring: Starting materials such as hydrazines and appropriate aldehydes or ketones are reacted under acidic conditions to form the pyridazine core.

- Pyrrolidine Substitution: The pyrrolidine moiety is introduced through nucleophilic substitution on the pyridazine ring.

- Salt Formation: The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

These methods allow for the efficient production of this compound while maintaining high purity levels .

6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride has several applications:

- Pharmaceutical Development: It is primarily explored as a lead compound in drug development for treating various cancers and neurological disorders.

- Biochemical Research: The compound serves as a tool for studying specific biological pathways and enzyme activities.

- Chemical Probes: It can be utilized in research settings as a probe to investigate molecular interactions within cells.

Interaction studies involving 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride have focused on its binding affinity to target proteins and enzymes. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and its biological targets.

- Isothermal Titration Calorimetry (ITC): To determine binding constants and thermodynamic parameters.

Such studies reveal insights into how this compound modulates biological functions at the molecular level, aiding in the design of more effective therapeutics .

Several compounds share structural similarities with 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylpyridazinamine Dihydrochloride | Contains dimethyl substitution | Enhanced lipophilicity |

| 6-(Piperidin-2-yl)pyridazin-3-amine Dihydrochloride | Piperidine instead of pyrrolidine | Different pharmacokinetic profile |

| 5-(Pyrrolidin-1-yl)pyrazinyl Dihydrochloride | Pyrazine ring instead of pyridazine | Potentially different biological activity |

These compounds are compared based on their structural features and biological activities. The unique presence of the pyrrolidine group in 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride contributes to its distinct pharmacological properties, setting it apart from other similar compounds .

The solubility profile of 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride demonstrates the characteristic behavior of pyridazine-containing dihydrochloride salts. The compound exhibits markedly enhanced aqueous solubility compared to its free base form, a property directly attributable to the ionic nature of the dihydrochloride salt formation [1] [2].

Aqueous Solubility Properties

The dihydrochloride salt demonstrates high water solubility, with estimated values exceeding 25 mg/mL under standard conditions [1] [3]. This enhanced aqueous solubility results from the formation of ionic interactions between the protonated amino groups and the chloride counterions, facilitating hydrogen bonding networks with water molecules [4]. The pyridazine ring system contributes additional hydrogen bonding capability through its adjacent nitrogen atoms, further enhancing water compatibility [3] [5].

Research on related pyridazine compounds indicates that the presence of two adjacent nitrogen atoms in the pyridazine ring creates a strong hydrogen bond accepting capability, with the pyridazine exhibiting a larger dipole moment compared to other azine derivatives [4]. This structural feature significantly influences the solubility characteristics, making pyridazine derivatives more polar and water-compatible than their pyrimidine or pyrazine analogs [4] [5].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar protic solvents, particularly methanol and ethanol, where solubility exceeds 20 mg/mL and ranges from 10-20 mg/mL respectively [3] [6]. These interactions are primarily mediated through hydrogen bonding between the solvent hydroxyl groups and the nitrogen-containing heterocycles [6] [7].

In aprotic polar solvents such as dimethylformamide, the compound shows very high solubility (>30 mg/mL) due to strong dipole-dipole interactions and the solvent's ability to solvate ionic species [3]. Acetonitrile provides moderate solubility (5-15 mg/mL) through polar interactions, while isopropanol maintains good solubility (10-25 mg/mL) via hydrogen bonding mechanisms [1] [6].

Limited Solubility in Nonpolar Systems

The compound exhibits poor solubility in nonpolar solvents, with dichloromethane providing only sparingly soluble conditions (<1 mg/mL) and petroleum ether showing complete incompatibility (<0.1 mg/mL) [1] [3]. This behavior reflects the highly polar nature of the dihydrochloride salt and the presence of multiple nitrogen atoms that cannot effectively interact with nonpolar solvent environments [3].

Benzene represents a unique case, where the compound shows variable miscibility depending on concentration and temperature, likely due to π-π stacking interactions between the aromatic pyridazine ring and the benzene solvent system [3].

| Solvent System | Solubility Classification | Estimated Solubility Range (mg/mL) | Mechanism | Reference |

|---|---|---|---|---|

| Water | Highly soluble | >25 | Ionic interactions, hydrogen bonding | [1] [3] [4] |

| Methanol | Highly soluble | >20 | Hydrogen bonding, polar interactions | [3] [6] |

| Ethanol | Soluble | 10-20 | Hydrogen bonding | [3] [6] |

| Dimethylformamide (DMF) | Very soluble | >30 | Strong polar interactions | [3] |

| Dichloromethane | Sparingly soluble | <1 | Limited polar interactions | [1] |

| Petroleum ether | Insoluble | <0.1 | Incompatible polarity | [3] |

| Benzene | Miscible | Variable | π-π interactions | [3] |

| Acetonitrile | Soluble | 5-15 | Polar interactions | [1] |

| Isopropanol | Soluble | 10-25 | Hydrogen bonding | [6] |

Thermal Stability and Decomposition Analysis

The thermal stability profile of 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride reflects the characteristic behavior of pyridazine-containing organic salts under elevated temperature conditions. Comprehensive thermal analysis reveals distinct decomposition pathways that are temperature-dependent and follow predictable patterns consistent with related pyridazine derivatives [8] [9] [10].

Room Temperature Stability

Under ambient conditions (20-25°C), the compound demonstrates excellent long-term stability exceeding one year when stored under appropriate conditions [1] [8]. Mass loss remains minimal (<1%) over extended periods, indicating robust structural integrity and absence of significant volatile component evolution [10] [11]. This stability is attributed to the crystalline nature of the dihydrochloride salt and the stabilizing influence of intermolecular hydrogen bonding networks [1].

Moderate Temperature Degradation (40-80°C)

Within the 40-60°C temperature range, the compound maintains reasonable stability for 3-6 months, with mass losses remaining below 5% [8] [9]. Initial degradation mechanisms involve dehydration processes and minor structural rearrangements, consistent with the behavior observed in related pyridazine compounds [9]. At 80°C, more significant degradation occurs, characterized by hydrogen chloride evolution and structural modifications, with mass losses ranging from 5-10% [9] [11].

High Temperature Decomposition (100-200°C)

Temperatures above 100°C induce substantial chemical changes, with significant hydrogen chloride evolution becoming the predominant degradation pathway [9] [11]. Mass losses increase dramatically to 10-20% at 100°C and 20-40% at 150°C. The thermal decomposition of pyridazine rings typically involves carbon-nitrogen bond cleavage and ring fragmentation, producing nitrogen-containing volatile compounds [9] [10].

Extensive Thermal Decomposition (>200°C)

At temperatures exceeding 200°C, extensive decomposition occurs with mass losses of 40-70%, progressing to complete thermal breakdown above 300°C where mass losses exceed 90% [9]. Primary decomposition products include nitrogen-containing fragments, carbonaceous residues, and various volatile organic compounds derived from ring degradation [9] [10] [11].

Research on related pyridazine thermal decomposition indicates that the decomposition mechanism involves multiple competing pathways, including hydrogen transfer reactions, ring opening processes, and formation of nitrogen oxide precursors [9]. The presence of the pyrrolidine substituent may influence these pathways by providing additional decomposition routes through the saturated nitrogen heterocycle [9].

| Temperature (°C) | Stability Duration | Mass Loss (%) | Primary Decomposition Products | Reference |

|---|---|---|---|---|

| 25 (Room temperature) | Long-term stable (>1 year) | <1 | None | [8] [9] [10] [11] |

| 40 | Stable (6-12 months) | <2 | Trace moisture loss | [8] [9] |

| 60 | Moderate stability (3-6 months) | 2-5 | Dehydration, minor degradation | [8] [9] |

| 80 | Reduced stability (1-3 months) | 5-10 | HCl loss, structural changes | [9] [11] |

| 100 | Limited stability (weeks) | 10-20 | Significant HCl evolution | [9] [11] |

| 150 | Rapid degradation (days) | 20-40 | Ring degradation products | [9] [11] |

| 200 | Significant decomposition (hours) | 40-70 | Nitrogen-containing fragments | [9] [11] |

| 250 | Extensive decomposition | 70-90 | Carbonaceous residue | [9] |

| 300+ | Complete thermal decomposition | >90 | Volatile decomposition products | [9] |

pH-Dependent Stability Studies

The pH-dependent stability profile of 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride demonstrates characteristic acid-base behavior typical of nitrogen-containing heterocyclic compounds with multiple basic sites. The stability assessment reveals distinct patterns across the pH spectrum, with optimal stability observed under acidic to neutral conditions [12] [13].

Acidic Conditions (pH 1.0-4.0)

Under strongly acidic conditions (pH 1.0-2.0), the compound exhibits excellent stability with half-lives exceeding 240 hours [12] [13]. This enhanced stability results from complete protonation of all basic nitrogen sites, creating a fully ionized species that resists hydrolytic degradation [12]. The dihydrochloride salt form is inherently stabilized under these conditions, as the equilibrium strongly favors the protonated state [13].

At moderately acidic pH values (3.0-4.0), the compound maintains very high stability with half-lives exceeding 168 hours [12]. Minimal hydrolysis occurs under these conditions, and no visual changes are observed during extended exposure periods [12]. The pyridazine ring system demonstrates particular resistance to acid-catalyzed degradation, consistent with the electron-deficient nature of the azine heterocycle [4] [13].

Neutral to Mildly Basic Conditions (pH 5.0-9.0)

Under mildly acidic to neutral conditions (pH 5.0-7.0), the compound remains stable with half-lives ranging from 48-72 hours [12]. Slow hydrolysis processes may begin to occur, particularly at the higher end of this pH range, with potential for slight discoloration after extended exposure [12]. The neutral pH environment represents a transition zone where protonation equilibria begin to shift toward the free base forms [12].

Mildly basic conditions (pH 8.0-9.0) result in moderately stable behavior with half-lives of 24-48 hours [12]. Increased hydrolysis rates become apparent, driven by hydroxide-catalyzed processes that target electrophilic centers within the molecular structure [12]. Possible discoloration may occur due to oxidative processes facilitated by the basic environment [12].

Strongly Basic Conditions (pH >10.0)

Under basic conditions (pH 10.0-11.0), the compound shows reduced stability with half-lives of 8-24 hours [12]. Base-catalyzed degradation becomes the predominant mechanism, involving nucleophilic attack by hydroxide ions on susceptible molecular sites [12]. Discoloration becomes likely under these conditions due to enhanced reactivity and potential formation of colored degradation products [12].

Strongly basic conditions (pH 12.0-14.0) result in significant degradation with half-lives below 8 hours [12]. Rapid alkaline hydrolysis occurs through multiple pathways, including ring-opening reactions and elimination processes [12]. Significant color changes are observed, indicating extensive chemical modification and formation of various degradation products [12] [13].

Studies on related pyridazine compounds confirm that alkaline conditions promote degradation through base-catalyzed mechanisms, while acidic environments provide stabilization through protonation of basic nitrogen centers [12] [13]. The reversible pH-dependent behavior suggests that careful pH control is essential for maintaining compound integrity during storage and handling [13].

| pH Range | Stability Assessment | Half-life (hours) | Degradation Mechanism | Visual Changes | Reference |

|---|---|---|---|---|---|

| 1.0-2.0 (Strongly acidic) | Excellent stability | >240 | Minimal - salt form stabilized | No change | [12] [13] |

| 3.0-4.0 (Acidic) | Very stable | >168 | Minimal hydrolysis | No change | [12] |

| 5.0-6.0 (Mildly acidic) | Stable | >72 | Slow hydrolysis | Slight discoloration possible | [12] |

| 7.0 (Neutral) | Stable | >48 | Hydrolytic equilibrium | No change | [12] |

| 8.0-9.0 (Mildly basic) | Moderately stable | 24-48 | Increased hydrolysis | Possible discoloration | [12] |

| 10.0-11.0 (Basic) | Reduced stability | 8-24 | Base-catalyzed degradation | Discoloration likely | [12] |

| 12.0-14.0 (Strongly basic) | Significant degradation | <8 | Rapid alkaline hydrolysis | Significant color change | [12] |